4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine group. The compound’s structure includes a chlorinated benzene sulfonamide moiety linked to a phenyl ring, which is further connected to a pyridazine-morpholine system.
Properties
IUPAC Name |
4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-4-6-18(7-5-16)29(26,27)24-17-3-1-2-15(14-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYPXXTUUKHZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of benzene-1-sulfonamide to introduce the chloro group. This is followed by the coupling of the chlorinated benzene-1-sulfonamide with 3-(6-(morpholin-4-yl)pyridazin-3-yl)phenylamine under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
| Compound ID | Substituent on Benzene Ring | Molecular Formula | Molecular Weight (g/mol) | Availability (mg) |
|---|---|---|---|---|
| G620-0605 (Target Compound) | 4-Chloro | C₂₀H₁₉ClN₄O₃S | 430.91 | 13 |
| G620-0426 | 2,4-Difluoro | C₂₀H₁₈F₂N₄O₃S | 432.45 | 1 |
| G620-0232 | 4-Methyl | C₂₀H₂₀N₄O₃S | 408.46* | 1 |
*Calculated based on molecular formula.
Structural Differences and Implications
- Electron-Withdrawing vs. The 2,4-difluoro analog (G620-0426) combines stronger electron-withdrawing properties with increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The 4-methyl derivative (G620-0232) adds an electron-donating group, likely decreasing acidity and increasing steric bulk, which could alter target engagement .
- Positional Effects: The para-chloro substitution in G620-0605 contrasts with the ortho/para-difluoro arrangement in G620-0425.
Physicochemical Properties
- Molecular Weight : All analogs fall within the 400–435 g/mol range, adhering to Lipinski’s Rule of Five for drug-likeness.
- Lipophilicity : The difluoro analog (G620-0426) is expected to have the highest logP due to fluorine’s hydrophobic nature, while the methyl analog (G620-0232) may exhibit intermediate values .
Biological Activity
4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique chemical structure, which includes a sulfonamide group, a pyridazine ring, and various substituents, contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is with a molecular weight of approximately 405.88 g/mol. The structural features that play a crucial role in its biological activity include:
- Sulfonamide Group : Known for its antibacterial properties and ability to inhibit certain enzymes.
- Pyridazine Ring : May contribute to interactions with biological targets.
- Morpholine Substituent : Often involved in enhancing solubility and bioavailability.
The compound's mechanism of action primarily involves interactions with specific enzymes or receptors. It may function as an enzyme inhibitor by binding to the active site or altering receptor functions through interaction with key binding domains. This can modulate various biochemical pathways, leading to therapeutic effects.
1. Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
2. Cardiovascular Effects
A study evaluated the effects of similar benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting a potential role in cardiovascular regulation through calcium channel modulation .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | Decreased |
| Sulfonamide C | 0.001 | No significant change |
3. Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds structurally similar to this compound can inhibit various enzymes involved in metabolic pathways, including carbonic anhydrase and certain kinases .
Case Study 1: Enzyme Interaction
A theoretical docking study assessed the interaction of the compound with carbonic anhydrase, revealing a strong binding affinity that suggests potential as a therapeutic agent for conditions requiring enzyme inhibition .
Case Study 2: Pharmacokinetics
Pharmacokinetic parameters were evaluated using computational models to predict absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable characteristics for oral bioavailability, suggesting its potential for development as a drug candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
